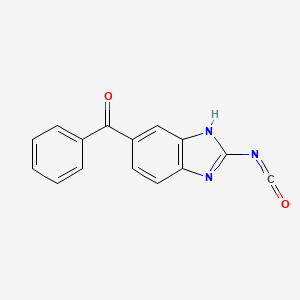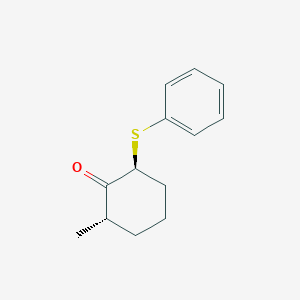![molecular formula C15H15N2O3P B14480871 Diphenyl {[(cyanomethyl)amino]methyl}phosphonate CAS No. 65007-28-5](/img/structure/B14480871.png)
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphine with cyanomethylamine under controlled conditions. A catalytic amount of inexpensive salicylic acid promotes a straightforward and scalable synthesis from anilines and triphenyl phosphite at 20°C within 1-2 hours . The reaction proceeds via radical-radical coupling and tolerates a wide range of functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various phosphonate esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers, enhancing the properties of various materials.
Mechanism of Action
The mechanism by which diphenyl {[(cyanomethyl)amino]methyl}phosphonate exerts its effects involves the interaction of its phosphonate group with target molecules. The phosphorus center acts as an electrophile, facilitating nucleophilic attack by various substrates. This interaction can lead to the formation of stable complexes or the modification of target molecules, influencing their biological or chemical activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Diphenylphosphine oxide
- Diphenylphosphinic acid
- Triphenylphosphine
Uniqueness
Diphenyl {[(cyanomethyl)amino]methyl}phosphonate is unique due to its cyanomethylamino group, which imparts distinct reactivity and interaction capabilities compared to other phosphonates. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
65007-28-5 |
|---|---|
Molecular Formula |
C15H15N2O3P |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
2-(diphenoxyphosphorylmethylamino)acetonitrile |
InChI |
InChI=1S/C15H15N2O3P/c16-11-12-17-13-21(18,19-14-7-3-1-4-8-14)20-15-9-5-2-6-10-15/h1-10,17H,12-13H2 |
InChI Key |
MFBWEKREIPGCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CNCC#N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


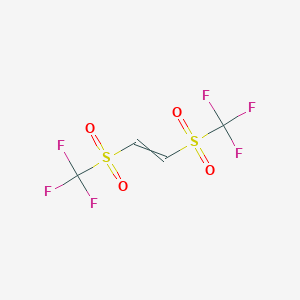
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
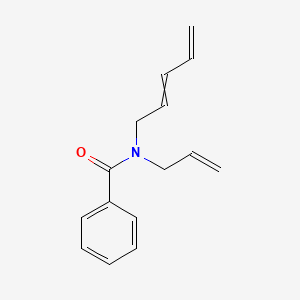


oxophosphanium](/img/structure/B14480820.png)

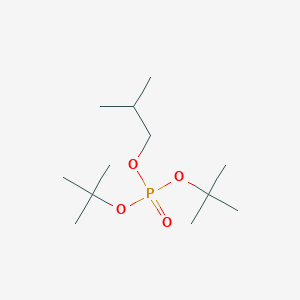
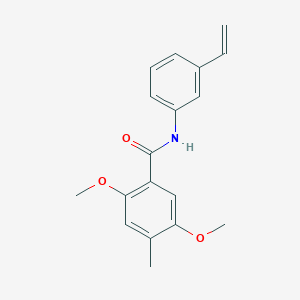
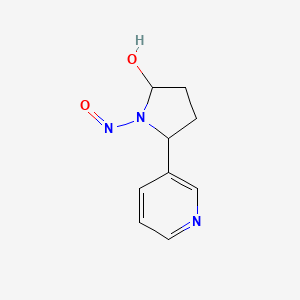
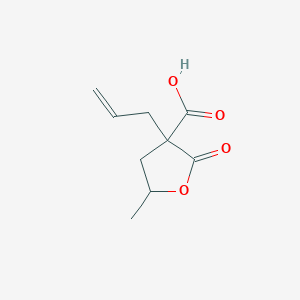
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)
